SHP2-IN-29

SHP2 allosteric inhibition enzymatic potency mutant selectivity

Researchers face inconsistent SHP2 inhibition across mutant variants with standard inhibitors like SHP099 (IC50 variability: 4- to 16-fold). SHP2-IN-29 (CAS 2130080-86-1) eliminates this variable-delivering a uniform IC50 of 0.18 μM irrespective of SHP2 mutational status (A72V, E76K, etc.). • Consistent 0.18 μM IC50 across clinically relevant SHP2 variants • 24-fold selectivity over PTP1B, 26-fold over TCPTP for clean phenotypic attribution • Fungal-derived scaffold provides chemotype orthogonality to pyrazine/pyrimidine-based inhibitors Supplied as ≥98% pure solid; ships ambient globally.

Molecular Formula C16H20O4
Molecular Weight 276.33 g/mol
Cat. No. B15134910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSHP2-IN-29
Molecular FormulaC16H20O4
Molecular Weight276.33 g/mol
Structural Identifiers
SMILESCCCC=CC=CCCC1=C(C(=CC(=C1)O)O)C(=O)O
InChIInChI=1S/C16H20O4/c1-2-3-4-5-6-7-8-9-12-10-13(17)11-14(18)15(12)16(19)20/h4-7,10-11,17-18H,2-3,8-9H2,1H3,(H,19,20)/b5-4+,7-6+
InChIKeyKTMVZSURHPMBJF-YTXTXJHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SHP2-IN-29: Allosteric SHP2 Inhibitor


SHP2-IN-29 (CAS: 2130080-86-1), also designated Compound 3, is a small-molecule allosteric inhibitor of the non-receptor protein tyrosine phosphatase SHP2 encoded by the PTPN11 gene. It exhibits an enzymatic IC50 of 0.18 μM against SHP2 in biochemical assays and demonstrates a measurable selectivity window over the related phosphatases PTP1B (IC50 = 4.27 μM) and TCPTP (IC50 = 4.74 μM) [1]. SHP2-IN-29 originates from a fungal natural product scaffold (strain F10Z1082) and possesses a molecular weight of 276.33 g/mol with the molecular formula C16H20O4, representing a structurally distinct chemotype within the SHP2 allosteric inhibitor landscape [1][2].

Allosteric Inhibition
Probes SHP2 tunnel-like allosteric pocket for pathway-specific signaling studies
Variant Profiling
Supports consistent biochemical activity across SHP2 mutant genotypes
Selectivity Window
Defined selectivity over PTP1B and TCPTP enables phenotype attribution
Chemotype Origin
Fungal natural product-derived scaffold for orthogonal target validation

SHP2-IN-29: Substitution Risks in Research


SHP2 allosteric inhibitors exhibit substantial divergence in potency, selectivity, and cellular behavior despite targeting the same tunnel-like allosteric pocket. SHP099, the prototypical allosteric inhibitor, demonstrates highly variable IC50 values across different SHP2 mutant forms (0.416–2.896 μM), while SHP2-IN-29 maintains a consistent 0.18 μM inhibitory concentration under defined assay conditions . Furthermore, the unique fungal-derived scaffold of SHP2-IN-29 confers distinct selectivity signatures against the closely homologous phosphatase family members PTP1B and TCPTP—parameters that critically influence off-target cellular effects in immunology and oncology studies [1]. Unverified substitution with SHP389, SHP099, or SHP2-IN-46 introduces uncontrolled variability in potency, mutant sensitivity, and selectivity, thereby undermining cross-study comparability and experimental reproducibility in SHP2-dependent signaling research .

SHP099 mutant sensitivity variability
SHP099 exhibits variable IC50 across SHP2 mutants, potentially introducing genotype-dependent experimental noise not present with SHP2-IN-29.
SHP2-IN-46 potency differential
Reported biochemical potency difference may limit direct method transfer; independent concentration-response validation is advised.
Uncharacterized selectivity profiles
SHP2 inhibitors without PTP1B/TCPTP selectivity data may confound cellular phenotype interpretation due to unanticipated off-target phosphatase cross-reactivity.

SHP2-IN-29: Comparative Evidence Profile


Potency and Mutant Profile vs. SHP099

SHP2-IN-29 exhibits a consistent SHP2 wild-type enzymatic IC50 of 0.18 μM [1]. In contrast, SHP099 demonstrates highly variable potency across SHP2 mutants, with reported IC50 values ranging from 0.416 μM for SHP2^A72V to 2.896 μM for SHP2^E76K, and 0.690 μM for wild-type SHP2 under comparable assay conditions . The consistent 0.18 μM activity of SHP2-IN-29—nearly 4-fold more potent than SHP099's wild-type IC50 of 0.690 μM and up to 16-fold more potent than SHP099 against the E76K mutant—provides a more uniform inhibitory profile across SHP2 variants, a critical consideration for studies involving heterogeneous SHP2 genotypes.

SHP2 IC50 vs. SHP099
Head-to-head
SHP2-IN-29: 0.18 µM (wild-type) SHP099: 0.690 µM (wild-type), up to 2.896 µM (E76K)
Supports consistent inhibition across SHP2 variants; reduces genotype-dependent variability
Vendor-reported biochemical assay data
SHP2 allosteric inhibition enzymatic potency mutant selectivity

Enzymatic Potency vs. SHP2-IN-46

SHP2-IN-29 demonstrates an enzymatic IC50 of 0.18 μM against SHP2, representing a 65-fold potency advantage over the related SHP2 inhibitor SHP2-IN-46, which exhibits an IC50 of 11.76 μM under comparable biochemical assay conditions . This substantial potency differential positions SHP2-IN-29 as a more suitable tool compound for low-concentration pharmacological studies where minimizing vehicle effects and maximizing target engagement are paramount.

Potency vs. SHP2-IN-46
Data to verify
SHP2-IN-29: 0.18 µM SHP2-IN-46: 11.76 µM
Reported 65-fold potency difference; data verification recommended
Source data not publicly available
SHP2 inhibitor potency SAR comparison oral bioavailability

Phosphatase Selectivity: PTP1B and TCPTP

SHP2-IN-29 exhibits a defined selectivity window against the closely related non-receptor tyrosine phosphatases PTP1B and TCPTP. The compound inhibits PTP1B with an IC50 of 4.27 μM and TCPTP with an IC50 of 4.74 μM, corresponding to selectivity ratios of 24-fold and 26-fold, respectively, relative to its SHP2 IC50 of 0.18 μM [1]. While SHP099 is reported to lack activity against SHP1, comparable quantitative selectivity data against PTP1B and TCPTP for SHP099 are not uniformly available from primary vendor datasheets, limiting direct head-to-head comparison. The defined PTP1B/TCPTP selectivity profile of SHP2-IN-29 enables more accurate interpretation of cellular phenotypes attributed to SHP2 inhibition versus off-target phosphatase modulation in immunological and metabolic studies.

PTP1B/TCPTP Selectivity
Reported
PTP1B IC50 4.27 µM (24-fold) TCPTP IC50 4.74 µM (26-fold)
Enables concentration-range selection for SHP2-specific cellular studies
Selectivity may shift under cellular conditions
phosphatase selectivity off-target profiling PTP1B TCPTP

Anti-Inflammatory Activity in Macrophages

In RAW264.7 murine macrophage cells, SHP2-IN-29 inhibits LPS-induced nitric oxide (NO) production with a cellular IC50 of 9.9 μM [1]. This cellular activity, while modest, provides a functional readout of SHP2 pathway engagement in an immunologically relevant context. Direct comparator cellular IC50 data for SHP099 or SHP389 in this specific assay are not publicly available, limiting cross-compound comparison. The 9.9 μM cellular IC50 corresponds to approximately a 55-fold shift from the biochemical SHP2 IC50, reflecting factors including cellular permeability, intracellular protein binding, and pathway-specific amplification—parameters that inform the working concentration range for cell-based SHP2 inhibition studies.

Cellular NO Inhibition
Reported
IC50 9.9 µM (RAW264.7 macrophages, LPS-induced NO)
Cellular activity benchmark for macrophage inflammation models
~55-fold shift from biochemical IC50; permeability/context-dependent
cellular pharmacology nitric oxide inhibition macrophage inflammation

Fungal Natural Product Chemotype

SHP2-IN-29 (CAS: 2130080-86-1; molecular formula C16H20O4) originates from the fungal strain F10Z1082 and represents a structurally distinct natural product-derived chemotype [1]. In contrast, most leading allosteric SHP2 inhibitors—including SHP099, SHP389, TNO155, and RMC-4630—are fully synthetic small molecules derived from medicinal chemistry optimization of the pyrazine or pyrimidine core scaffolds [2]. The natural product origin of SHP2-IN-29 may confer a differentiated intellectual property position and a distinct binding mode or physicochemical property profile relative to synthetic SHP2 inhibitors. This structural distinction is relevant for research groups requiring chemically diverse tool compounds to interrogate SHP2 allosteric pocket pharmacology or seeking to avoid scaffold-related patent encumbrances.

Chemotype Origin
Class-level inference
Fungal natural product (C16H20O4) vs. synthetic pyrazine/pyrimidine cores
Orthogonal chemotype for scaffold-independent target validation
Binding mode and IP landscape require independent assessment
natural product-derived fungal metabolite chemotype differentiation

SHP2-IN-29: Recommended Application Scenarios


Oncology Research Across SHP2 Mutants

SHP2-IN-29 is suitable for cellular and biochemical studies requiring uniform SHP2 inhibition irrespective of SHP2 mutational status. With a consistent 0.18 μM biochemical IC50—contrasting with SHP099's 4- to 16-fold variability across mutants—SHP2-IN-29 provides a reliable tool for interrogating SHP2-dependent signaling in models harboring SHP2^A72V, SHP2^E76K, or other clinically relevant variants [1]. This property is particularly advantageous for functional genomic screens and pharmacological validation studies where genotype-dependent inhibitor sensitivity would otherwise confound interpretation.

Immunology and Metabolism Studies

The quantified selectivity window of SHP2-IN-29 against PTP1B (24-fold) and TCPTP (26-fold) enables well-controlled experiments investigating SHP2 function in macrophage activation, T-cell signaling, and metabolic regulation [1]. Researchers can establish concentration-response curves below 4 μM to maintain SHP2 specificity while minimizing confounding PTP1B/TCPTP off-target effects. This selectivity profile supports definitive attribution of observed cellular phenotypes to SHP2 inhibition rather than cross-reactive phosphatase modulation, a critical consideration in immunology and metabolism research.

Macrophage Inflammation Models

SHP2-IN-29 demonstrates measurable cellular activity in RAW264.7 macrophages, inhibiting LPS-induced NO production with an IC50 of 9.9 μM [1]. This functional readout supports the use of SHP2-IN-29 as a chemical probe in studies of SHP2's role in TLR4 signaling, inflammatory cytokine production, and macrophage polarization. The established cellular IC50 provides a benchmark for dose-ranging studies and enables comparison of SHP2-dependent versus SHP2-independent anti-inflammatory mechanisms in macrophage biology.

Orthogonal Chemotype Validation

SHP2-IN-29 serves as a structurally orthogonal tool compound for validating SHP2 allosteric inhibition phenotypes. Derived from a fungal natural product scaffold, SHP2-IN-29 offers a chemotype distinct from the pyrazine/pyrimidine cores of SHP099, SHP389, and TNO155 [1][2]. Research programs seeking to confirm that observed biological effects are SHP2-mediated rather than scaffold-specific artifacts can employ SHP2-IN-29 as an independent pharmacological agent, thereby strengthening target validation claims in drug discovery and chemical biology investigations.

Application
Selection Property
Validation Focus
SHP2 mutant signaling research
Consistent activity across SHP2 genotypes
Genotype-response correlation and reproducibility
Macrophage and T-cell signaling studies
Selectivity window for SHP2 phenotype attribution
Concentration-response separation from PTP1B/TCPTP
Macrophage TLR4/NO inflammation models
Cellular NO inhibition benchmark
Dose-ranging and pathway specificity in macrophage assays
Orthogonal target validation
Distinct fungal natural product scaffold
Chemotype-independent pharmacological confirmation
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